molecular formula C2H4N4 B118947 Amitrol CAS No. 61-82-5

Amitrol

Cat. No.: B118947
CAS No.: 61-82-5
M. Wt: 84.08 g/mol
InChI Key: KLSJWNVTNUYHDU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Amitrole primarily targets the process of carotenoid biosynthesis . It acts as a competitive inhibitor of the product of the HIS3 gene, imidazoleglycerol-phosphate dehydratase , an enzyme catalyzing the sixth step of histidine production .

Mode of Action

Amitrole interferes with the metabolism of nucleic acid precursors and disrupts chloroplast development and regrowth from buds . It inhibits carotenoid synthesis, which in turn affects chlorophyll formation .

Biochemical Pathways

The inhibition of carotenoid synthesis by Amitrole leads to the accumulation of carotenoid precursors in treated plants . This disruption in the carotenoid pathway can lead to the photodestruction of chlorophyll and chloroplast disruption .

Pharmacokinetics

In rats given Amitrole with drinking water for 12 successive days at a daily dose of approximately 200 mg/kg, plasma levels of triiodothyronine and thyroxine displayed a progressive reduction . This indicates that Amitrole is rapidly absorbed and almost completely excreted, indicating high bioavailability .

Result of Action

The primary result of Amitrole’s action is the inhibition of the synthesis of carotenoids, leading to the photodestruction of chlorophyll and chloroplast disruption . This disruption in the carotenoid pathway can lead to the death of the plant, making Amitrole an effective herbicide .

Action Environment

Amitrole is volatile, highly soluble in water, and based on its chemical properties, is moderately mobile with some potential for leaching to groundwater . Environmental factors such as light intensity and temperature can influence the efficacy and stability of Amitrole .

Biochemical Analysis

Biochemical Properties

Amitrole is a competitive inhibitor of the product of the HIS3 gene, imidazoleglycerol-phosphate dehydratase . This enzyme catalyzes the sixth step of histidine production . Therefore, Amitrole plays a significant role in biochemical reactions by interacting with this enzyme and inhibiting its function .

Cellular Effects

Amitrole has been found to cause alterations in plant cells. For instance, in seedlings treated with Amitrole, the chlorophylls appeared to be quite stable . This suggests that Amitrole can influence cellular processes such as pigment biosynthesis and chlorophyll formation .

Molecular Mechanism

The molecular mechanism of Amitrole involves its role as a competitive inhibitor of imidazoleglycerol-phosphate dehydratase . By binding to this enzyme, Amitrole prevents it from catalyzing the sixth step of histidine production . This inhibition can lead to changes in gene expression related to histidine synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Amitrole can change over time. For example, Amitrole metabolism in the leaves of certain species was found to be greater when held in light than in darkness . This suggests that the stability and degradation of Amitrole can be influenced by environmental factors such as light .

Dosage Effects in Animal Models

In animal models, the effects of Amitrole can vary with different dosages. For instance, in studies using laboratory animals, Amitrole has been shown to cause significant time- and dose-related decreases in body weight . At high doses, Amitrole can lead to antithyroid effects .

Metabolic Pathways

Amitrole is involved in the metabolic pathway of histidine synthesis. It interacts with the enzyme imidazoleglycerol-phosphate dehydratase, inhibiting its function and thereby affecting the production of histidine .

Transport and Distribution

Due to its low vapour pressure, Amitrole does not enter the atmosphere but is readily soluble in water . This suggests that Amitrole can be transported and distributed within cells and tissues via aqueous solutions .

Subcellular Localization

Given its role in inhibiting an enzyme involved in histidine synthesis, it is likely that Amitrole localizes to areas of the cell where this metabolic process occurs .

Properties

IUPAC Name

1H-1,2,4-triazol-5-amine
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InChI

InChI=1S/C2H4N4/c3-2-4-1-5-6-2/h1H,(H3,3,4,5,6)
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InChI Key

KLSJWNVTNUYHDU-UHFFFAOYSA-N
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Canonical SMILES

C1=NNC(=N1)N
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Molecular Formula

C2H4N4
Record name AMITROLE
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Record name 3-amino-1,2,4-triazole
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DSSTOX Substance ID

DTXSID0020076
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Molecular Weight

84.08 g/mol
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Physical Description

Amitrole appears as odorless white crystals or white powder. Bitter taste. Melting point 147-159 °C. Sublimes undecomposed at reduced pressure. Used as a post-emergence herbicide., Colorless to white, crystalline powder. [herbicide] [Note: Odorless when pure.], ODOURLESS COLOURLESS CRYSTALS., Colorless to white, crystalline powder.
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Solubility

7.6 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 63.5 °F (NTP, 1992), 2.6X10+5 mg/L in ethanol at 75 °C. Slightly soluble in chloroform, acetonitrile, and ethyl acetate; and insoluble in acetone, ether, hydrocarbons, In water, 2.8X10+5 mg/L at 25 °C, Solubility in water, g/l at 25 °C: 280, (77 °F): 28%
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Density

1.138 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.138 at 20 °C, Relative density (water = 1): 1.14 (20 °C), 1.14
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Vapor Density

Relative vapor density (air = 1): 2.9
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Vapor Pressure

4.41e-07 mmHg at 68 °F (NTP, 1992), 0.00000044 [mmHg], 4.4X10-7 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: (negligible), <0.000008 mmHg
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Mechanism of Action

Amitrole inhibits peroxidase activity in liver & thyroids, & mode of action in producing thyroid tumors appears to be related to goitrogenic effect of amitrole with resultant increased TSH (thyroid-stimulating hormone) ... ., This study demonstrated that the compound 3-amino-1,2,4-triazole is a strong inhibitor of erythrocyte glutathione peroxidase activity. Moreover, 3-amino-1,2,4-triazole inhibits arachidonic-induced malondialdehyde formation in platelet-rich plasma and prostacyclin-like activity generation in aorta rings. These results give new lines of evidence on the connection between glutathione peroxidase activity and prostaglandin synthesis in rat platelets and arterial vessel walls., A technique for the cytochemical demonstration of peroxidase activity in unfixed guinea-pig thyroid tissue is described. Both 3-amino-1,2,4-triazole and methimazole inhibited peroxidase activity in the follicle cells (enzyme activity was still seen in the erythrocytes), maximal inhibition occurring at 10 mmol., Interference with histidine metabolism, inhibition of pigment biosynthesis, or both have been the principal candidates for the primary site of action of 3-amino-1,2,4-triazole (amitrole). Arabidopsis thaliana is sensitive to 1,2,4-triazole-3-alanine, a feedback inhibitor of histidine biosynthesis, and this effect is reversed by histidine. The combination of triazolealanine and histidine, however, does not reverse the herbicical effect of amitrole. This indicates that amitrole toxicity is not caused by histidine starvation, nor is it caused by the accumulation of a toxic intermediate of the histidine pathway. Amitrole inhibits root elongation at lower concentrations than it causes pigment bleaching in the leaves. In contrast, fluridone, a known inhibitor of the carotenoid biosynthetic pathway does not block root elongation. Fluridone also inhibits carotenoid accumulation in etiolated seedlings in the dark, but amitrole does not. Last, gabaculine and acifluorfen, but not amitrole, prevent chlorophyll accumulation in greeting etiolated seedlings of Arabidopsis. ..., For more Mechanism of Action (Complete) data for AMITROLE (8 total), please visit the HSDB record page.
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Color/Form

Transparent to off white crystalline powder

CAS No.

61-82-5, 65312-61-0, 65312-62-1
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Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name AMITROLE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/446
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

318 °F (NTP, 1992), 159 °C, MP: 150-153 °C. /TECHNICAL GRADE/, MP: 153-159 °C. /TECHNICAL GRADE/, 318 °F
Record name AMITROLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16159
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name AMITROLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2953
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name AMITROLE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0631
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name AMITROLE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/446
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Amitrole
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0027.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.